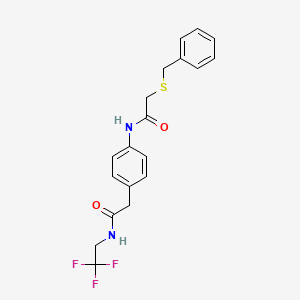

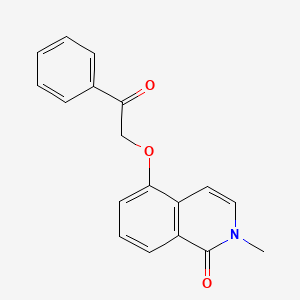

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide” belongs to a class of organic compounds known as phenylacetamides . It was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . The mixture of these reactants was stirred in acetone containing potassium carbonate .

Molecular Structure Analysis

The structure of the compound was determined by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction . The asymmetric unit contains four molecules, each displaying an E-configuration of the C=C bond .

Chemical Reactions Analysis

The compound is a derivative of phenylacetic acids and is involved in various chemical reactions. For instance, it can be used as a starting material for the synthesis of biologically important heterocycles such as pyrazolines, isoxazolines, benzodiazepines, and benzothiazepines .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.2151 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide, exhibit significant antibacterial properties. Studies have synthesized and characterized compounds, revealing bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been characterized using melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, suggesting their high potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activities

Another study focused on the synthesis of new thiazolidinones containing coumarin moieties, demonstrating their antioxidant activities. These new compounds were synthesized from 4-methyl-7-hydroxycoumarin and tested for their antibacterial activity against common pathogens. Most compounds showed more significant activity compared to standard references, highlighting the potential for these coumarin derivatives in antioxidant applications (Hamdi et al., 2012).

Catalytic Applications

The compound has also been studied for its use in catalytic applications, particularly in the synthesis of Warfarin and its analogues. Research has developed novel polystyrene-supported catalysts based on the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. These catalytic systems, tested for their efficiency in synthesizing Warfarin analogues, have shown promising results in terms of conversion yields, recovery, and reuse without significant activity loss (Alonzi et al., 2014).

Antimicrobial Agents

A series of novel acetamide derivatives has been synthesized and evaluated for their antimicrobial activities. These compounds, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as new antimicrobial agents (Debnath & Ganguly, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGBWONYEUCQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)

![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)

![1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2572560.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)

![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)

![3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2572570.png)